molecular formula C23H22N2O6 B11149428 4-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}-1-piperazinecarbaldehyde

4-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}-1-piperazinecarbaldehyde

Cat. No.: B11149428
M. Wt: 422.4 g/mol
InChI Key: FJJZRHBYNIUGLS-UHFFFAOYSA-N
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Description

4-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}-1-piperazinecarbaldehyde is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}-1-piperazinecarbaldehyde typically involves multiple steps. One common method starts with the reaction of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a piperidine catalyst to produce 3-acetyl-8-methoxy-2H-chromen-2-one . This intermediate is then subjected to further reactions, including bromination and cyclization, to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}-1-piperazinecarbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}-1-piperazinecarbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}-1-piperazinecarbaldehyde involves its interaction with various molecular targets and pathways. It is believed to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C23H22N2O6

Molecular Weight

422.4 g/mol

IUPAC Name

4-[2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetyl]piperazine-1-carbaldehyde

InChI

InChI=1S/C23H22N2O6/c1-29-20-4-2-3-17-13-19(23(28)31-22(17)20)16-5-7-18(8-6-16)30-14-21(27)25-11-9-24(15-26)10-12-25/h2-8,13,15H,9-12,14H2,1H3

InChI Key

FJJZRHBYNIUGLS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)N4CCN(CC4)C=O

Origin of Product

United States

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